molecular formula C19H19IN2 B094839 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide CAS No. 19487-71-9

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

Cat. No. B094839
CAS RN: 19487-71-9
M. Wt: 402.3 g/mol
InChI Key: OJPXVCNNSLIXDJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide is an organic quinolinium derivative . Its molecular formula is C19H19IN2, and it has a molecular weight of 402.3 g/mol.


Synthesis Analysis

This compound has been synthesized by a knoevenagel condensation reaction . The crystals were grown using a solution growth method . The synthesis involved an equimolar ratio of 1-ethyl-2-methyl quinolinium iodide and 4-nitro benzaldehyde in a methanol solution, with piperidine added as a catalyst .


Molecular Structure Analysis

The structure of the grown crystal was confirmed by single crystal X-ray diffraction analysis . The crystal belongs to the triclinic space group P-1 . The molecular structure and composition of the crystal were further confirmed by Fourier transform infrared (FT-IR) and nuclear magnetic resonance (FT-NMR) spectroscopic techniques .


Physical And Chemical Properties Analysis

The thermal stability of the crystal has been investigated by TG/DSC curves . The linear optical response of the grown crystal has been examined using UV–Vis-NIR spectral analysis . The photoluminescence spectrum exhibits strong emission radiation at 558 nm .

Scientific Research Applications

  • Nonlinear Optical Properties : Several studies have synthesized and characterized quinolinium derivative crystals, including those similar to 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide, for their nonlinear optical (NLO) properties. The NLO properties of these crystals are significant due to their high third-order nonlinearity, making them promising candidates for optical applications like photonic and optoelectronic devices (Karthigha et al., 2016), (Karthigha et al., 2017), (Karthigha & Krishnamoorthi, 2018).

  • Synthesis and Structural Analysis : The synthesis of quinolinium salts and their structural configurations have been extensively studied. These compounds have been characterized using various spectroscopic techniques, providing insights into their molecular structure and properties (Nycz et al., 2016), (Abdel-Rahman & Khalil, 1978).

  • Biological and Chemical Applications : Quinolinium iodide derivatives have also shown potential in biological and chemical applications. For instance, certain derivatives have demonstrated bactericidal activity against various bacteria strains, and others have been explored for their potential in DNA interaction and nuclear imaging (Feng et al., 2019).

  • Electrochemical and Corrosion Applications : The compounds have been investigated for their role in electrochemical processes and corrosion behavior, demonstrating how molecular structure influences these properties (Makhlouf & Khalil, 1993).

Future Directions

The third-order nonlinear optical property of the grown crystal was studied using the Z-scan technique . The magnitude of the third-order nonlinear susceptibility was found to be in the order of 10^-3 esu, which is higher than the reported quinolinium derivative crystals . This suggests potential applications in optical communications, optical modulation, laser frequency conversion, optical data storage, optical computing, and data transmission .

properties

IUPAC Name

N-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2.HI/c1-2-21-15-13-16(18-10-6-7-11-19(18)21)12-14-20-17-8-4-3-5-9-17;/h3-15H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPXVCNNSLIXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide

CAS RN

19487-71-9
Record name Quinolinium, 1-ethyl-4-[2-(phenylamino)ethenyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19487-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Ethyl-4-(2-(phenylamino)vinyl)quinolinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019487719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethyl-4-[2-(phenylamino)vinyl]quinolinium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E LEE, H KWON, HY LEE, J OH, KWON KIM - academia.edu
In this study, seven synergists were prepared to improve the contrast ratio in blue color filters derived from cyanine by quenching fluorescence. Improving contrast ratio of LCD color …
Number of citations: 0 www.academia.edu

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